molecular formula C20H24N2O4 B2773212 2,4-Dimethoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide CAS No. 1798037-04-3

2,4-Dimethoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide

Cat. No.: B2773212
CAS No.: 1798037-04-3
M. Wt: 356.422
InChI Key: QPQCYUGSYORGAC-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Scientific Research Applications

2,4-Dimethoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “2,4-dimethoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide” is not available, benzamides in general have been used in drug discovery and show various biological activities such as anti-platelet activity .

Future Directions

Benzamides have potential applications in various fields such as plastic, rubber industry, paper industry, and agriculture . By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-(3-methoxypyrrolidin-1-yl)aniline. The reaction is carried out under controlled conditions, often using coupling agents such as carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amide bond can produce amines .

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxybenzoic acid: Another benzamide derivative with similar structural features.

    3-acetoxy-2-methylbenzoic acid:

Uniqueness

2,4-Dimethoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide is unique due to the presence of both methoxy groups and a pyrrolidine ring, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

2,4-dimethoxy-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-24-16-8-9-18(19(12-16)26-3)20(23)21-14-4-6-15(7-5-14)22-11-10-17(13-22)25-2/h4-9,12,17H,10-11,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQCYUGSYORGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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